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Compound of Interest

Compound Name: Methyl p-tolyl ketone oxime

CAS No.: 54582-30-8

Cat. No.: B3434858

Get Quote

In-Depth Technical Guide: 4'-
Methylacetophenone Oxime
Executive Summary
4'-Methylacetophenone oxime (also known as 1-(4-methylphenyl)ethanone oxime) is a critical

synthetic intermediate utilized extensively in organic chemistry and drug development.

Characterized by the presence of a ketoxime functional group attached to a p-tolyl ring, this

compound serves as a versatile precursor for the synthesis of amides via the Beckmann

rearrangement, as well as a building block for bioactive heterocyclic compounds and

terphthaloyl oxime esters[1]. This whitepaper provides a comprehensive, field-proven guide to

its physicochemical properties, safety protocols, and mechanistic synthesis.

Physicochemical Profiling
To ensure precise stoichiometric calculations and analytical validation during synthesis, the

core physicochemical properties of 4'-methylacetophenone oxime are summarized below,[2].
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Property Value

Chemical Name 4'-Methylacetophenone oxime

Synonyms
1-(4-methylphenyl)ethanone oxime; p-Tolyl

methyl ketoxime

CAS Number 2089-33-0

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

Linear SMILES Cc1ccc(cc1)C(C)=NO

Appearance White to off-white solid

Safety Data & Handling Protocols (SDS)
While 4'-methylacetophenone oxime is frequently utilized in early discovery research, its

complete toxicological profile remains under investigation. It must be treated as a hazardous

substance under the Globally Harmonized System (GHS)[2].

Hazard Identification: Acts as a skin and eye irritant. Prolonged exposure may cause

respiratory tract irritation.

Personal Protective Equipment (PPE): Handlers must wear nitrile gloves, splash-proof safety

goggles, and a standard laboratory coat. All manipulations of the dry powder or concentrated

solutions must be performed within a certified chemical fume hood to prevent inhalation of

particulates or vapors[2].

Emergency Response:

Skin Contact: Flush immediately with copious amounts of soap and water.

Eye Contact: Rinse thoroughly with water for a minimum of 15 minutes; seek medical

evaluation.

Inhalation: Relocate the affected individual to fresh air and provide artificial respiration if

breathing is compromised[2].
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Spill Mitigation & Extinguishing: In the event of a fire, utilize water spray, alcohol-resistant

foam, dry chemical, or carbon dioxide (CO₂). Avoid generating dust during spill cleanup;

sweep up mechanically and dispose of in a sealed hazardous waste container[2].

Mechanistic Synthesis & Experimental Protocol
The synthesis of 4'-methylacetophenone oxime relies on the nucleophilic addition of

hydroxylamine to the sterically hindered carbonyl carbon of 4'-methylacetophenone, followed

by dehydration to form the C=N double bond[3].
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Synthesis workflow and Beckmann rearrangement of 4'-methylacetophenone oxime.
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Step-by-Step Methodology
This protocol is optimized for high yield and purity, utilizing an ethanol/water co-solvent

system[3].

Step 1: Reagent Preparation

Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 1.0 g (6.6 mmol, 1.0 eq) of 4'-methylacetophenone in a mixture of

10 mL absolute ethanol and 4 mL deionized water.

Causality: Ethanol is required to solubilize the highly hydrophobic organic ketone, while

water is strictly necessary to dissolve the inorganic salts (hydroxylamine hydrochloride and

sodium hydroxide) introduced in the next step. This biphasic miscibility ensures a

homogenous reaction environment[3].

Step 2: In Situ Liberation of Hydroxylamine

Action: Carefully add 1.4 g (19.8 mmol, 3.0 eq) of hydroxylamine hydrochloride

(NH₂OH·HCl), followed by 2.4 g (59.4 mmol, 9.0 eq) of crushed sodium hydroxide (NaOH).

Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent

explosive decomposition. The addition of a strong base (NaOH) neutralizes the HCl,

liberating the highly nucleophilic free amine (in situ) required to attack the carbonyl carbon.

The large excess of base also drives the subsequent dehydration of the tetrahedral

intermediate to form the stable oxime[3].

Step 3: Thermal Activation

Action: Heat the reaction mixture to 80°C and maintain at reflux for 3 hours. Monitor the

reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

Causality: The carbonyl carbon of 4'-methylacetophenone is partially deactivated by the

electron-donating methyl group on the phenyl ring. Refluxing at 80°C provides the necessary

activation energy to overcome this steric and electronic hindrance, pushing the condensation

reaction to completion[3].
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Step 4: Workup and Isolation

Action: Cool the flask to room temperature. Quench the reaction by adding saturated

aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with

dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Causality: The NH₄Cl quench safely neutralizes the massive excess of NaOH without

generating extreme exothermic heat. Extracting with DCM isolates the target organic oxime

from the water-soluble inorganic salts[3].

Validation & Quality Control
To ensure the protocol is a self-validating system, the crude product must be analytically

verified before downstream application. The product should present as a white solid. Confirm

the structural identity using ¹H NMR (DMSO-d6, 500 MHz)[4].

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H 11.08 Singlet (s) 1H Oxime -OH

¹H 7.52
Doublet (d, J =

7.5 Hz)
2H Aromatic CH

¹H 7.17
Doublet (d, J =

7.2 Hz)
2H Aromatic CH

¹H 2.29 Singlet (s) 3H Aryl -CH₃

¹H 2.11 Singlet (s) 3H Ketimine -CH₃

Note: The presence of the broad singlet at 11.08 ppm is the definitive marker of successful

oximation, confirming the conversion of the ketone to the oxime[4].

Downstream Applications in Drug Development
Once synthesized and validated, 4'-methylacetophenone oxime is primarily utilized in two

advanced workflows:
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Beckmann Rearrangement: The oxime is subjected to acid catalysis (e.g., using sulfuric acid

or organocatalysts) to induce a skeletal rearrangement, yielding N-(p-tolyl)acetamide. This

transformation is a cornerstone in the industrial synthesis of paracetamol analogs and

substituted amides[3].

Bioactive Esterification: The oxime hydroxyl group can be reacted with acyl chlorides, such

as terphthaloyl chloride, in the presence of triethylamine. This yields bridged terphthaloyl

oxime esters, a class of compounds currently being investigated for their potent antifungal

properties against strains like Aspergillus niger[1],[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3434858/docs#4-methylacetophenone-oxime-cas-
number-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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